molecular formula C7H12N2S B3200096 1-(5-Ethyl-1,3-thiazol-2-yl)ethan-1-amine CAS No. 1017391-90-0

1-(5-Ethyl-1,3-thiazol-2-yl)ethan-1-amine

Cat. No. B3200096
CAS RN: 1017391-90-0
M. Wt: 156.25 g/mol
InChI Key: APKAMZXMSWTCKM-UHFFFAOYSA-N
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Description

“1-(5-Ethyl-1,3-thiazol-2-yl)ethan-1-amine” is a compound with the CAS Number: 1017463-86-3 . It has a molecular weight of 156.25 . This compound is part of the thiazole family, which are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of “1-(5-Ethyl-1,3-thiazol-2-yl)ethan-1-amine” includes a thiazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, one sulfur, and one nitrogen atoms .


Physical And Chemical Properties Analysis

“1-(5-Ethyl-1,3-thiazol-2-yl)ethan-1-amine” is a liquid at room temperature . It has a molecular weight of 156.25 .

Scientific Research Applications

Synthesis and Structural Properties of Thiazole Derivatives

  • Synthetic Routes and Structural Insights : Research on the synthesis of thiazole derivatives, such as substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, reveals various synthetic pathways and the structural properties of these compounds. High-resolution magnetic resonance spectra and ab initio calculations have been used to understand the conformation of the observed products, indicating the significance of thiazole compounds in synthetic chemistry (Issac & Tierney, 1996).

Chemical Reactivity and Applications

  • Reactivity and Building Blocks : The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones highlights the reactivity of thiazole derivatives and their value as building blocks for synthesizing a wide range of heterocyclic compounds. This demonstrates the versatile applications of thiazole-based compounds in creating complex molecular architectures, which may extend to "1-(5-Ethyl-1,3-thiazol-2-yl)ethan-1-amine" (Gomaa & Ali, 2020).

Environmental and Biological Implications

  • Toxicological Assessment : A review on the scaling-up of ionic liquid-based technologies, including the toxicological aspects of certain compounds, underscores the importance of understanding the toxicity and environmental impact of chemical substances before their industrial application. This perspective can be relevant for assessing the safety and environmental implications of thiazole derivatives, including "1-(5-Ethyl-1,3-thiazol-2-yl)ethan-1-amine" (Ostadjoo et al., 2018).

Future Directions

The future directions for “1-(5-Ethyl-1,3-thiazol-2-yl)ethan-1-amine” and other thiazole derivatives could involve further exploration of their biological activities and potential applications in drug development .

Mechanism of Action

Target of Action

These include various enzymes, receptors, and ion channels involved in numerous physiological processes .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the target’s function . The specific interactions and resulting changes would depend on the exact nature of the target and the compound’s chemical structure.

Biochemical Pathways

Thiazole derivatives have been found to impact a broad range of biochemical pathways, often resulting in significant downstream effects .

Pharmacokinetics

Thiazole derivatives are generally known for their good bioavailability . These properties can be influenced by various factors, including the compound’s chemical structure and the physiological conditions under which it is administered.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(5-Ethyl-1,3-thiazol-2-yl)ethan-1-amine. These factors can include the physiological conditions under which the compound is administered, the presence of other compounds, and the specific characteristics of the target. Thiazole derivatives are generally stable under a wide range of conditions .

properties

IUPAC Name

1-(5-ethyl-1,3-thiazol-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-3-6-4-9-7(10-6)5(2)8/h4-5H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKAMZXMSWTCKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(S1)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Ethyl-1,3-thiazol-2-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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